molecular formula C11H15N B1265486 N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 10409-15-1

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1265486
CAS RN: 10409-15-1
M. Wt: 161.24 g/mol
InChI Key: JQEUPNKUYMHYPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives involves multiple steps, including methylation, Friedel-Crafts acylation, Birch reduction, and Curtius rearrangement. For instance, Göksu et al. (2003) described a concise synthesis of a related compound, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, starting from naphthalene-2,3-diol, highlighting the complexity and efficiency of the synthetic routes employed in generating these compounds (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Molecular Structure Analysis

The molecular structure of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives has been elucidated through various spectroscopic techniques, including GC-MS and NMR. Drawanz et al. (2017) provided insight into the molecular structure of 5,6,7,8-tetrahydronaphthalen-1-amine derivatives, revealing the presence of atropisomerism in certain compounds, a phenomenon that underscores the complexity of these molecules' structural dynamics (Drawanz, Zimmer, Rodrigues, Nörnberg, Hörner, Frizzo, & Cunico, 2017).

Chemical Reactions and Properties

The chemical reactivity of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine includes its participation in various reactions, such as oxidation and condensation. Malkova et al. (2014) explored the oxidation reactions of azines, demonstrating the versatility of tetrahydronaphthalen-1-amine derivatives in synthetic chemistry (Malkova, Kotsyuba, Soldatenkov, Soldatova, Polyanskii, Kolyadina, & Khrustalev, 2014).

Scientific Research Applications

Synthesis and Intermediates

1,2,3,4-Tetrahydronaphthalen-1-amine and its derivatives are important synthetic intermediates for bioactive compounds. They are used in the acylation of optically pure tetrahydronaphthalen-1-amine, followed by oxidation and reduction to yield aminonaphthyl alcohols, mainly in cis-form. This process is critical in synthesizing various compounds, including pharmaceuticals (Men Wei-dong, 2013).

Safety And Hazards

The safety information for “N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11-12H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEUPNKUYMHYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275501
Record name N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

10409-15-1
Record name N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
S Sangaraju, BM Rao, BM Kumar… - Rasayan J …, 2009 - rasayanjournal.co.in
A simple and rapid chiral liquid chromatographic method was developed for the enantiomeric separation of Sertraline hydrochloride (cis-(1S, 4S)-4-(3, 4-dichlorophenyl)-N-methyl-1, 2, 3…
Number of citations: 2 rasayanjournal.co.in
L Marx, N Ríos‐Lombardía, P Süss… - European Journal of …, 2020 - Wiley Online Library
A chemoenzymatic approach has been developed for the preparation of sertraline, an established anti‐depressant drug. Ketoreductases (KREDs) were employed to yield a key chiral …
V Dighe, P Pawaskar, S Adhyapak… - Research Journal of …, 2013 - indianjournals.com
Validated for sertraline 1R4R cis enantiomer of sertraline hydrochloride in bulk drug and tablet using UV detector at 215 nm. The developed method was able to separate sertraline …
Number of citations: 1 www.indianjournals.com
A Anerao, V Telange, N Bondre, S John, V Dighe… - Med Chem, 2016 - academia.edu
Sertraline hydrochloride is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class, is synthesized for commercial use as a drug substance in highly pure form. …
Number of citations: 2 www.academia.edu
A Anerao, V Solase, T Gadhave… - Current …, 2020 - ingentaconnect.com
Background: Schiff base is an advanced key starting material of Sertraline hydrochloride. Schiff base is synthesized using two raw materials 1-Naphthol and 1,2-Dichlorobenzene which …
Number of citations: 1 www.ingentaconnect.com
L Ageu, C Talpos, G Kanalas, S Crisan… - REVISTA DE …, 2018 - researchgate.net
We approach the theme of modern investigation and treatment strategies, based on biochemical, clinicalbiological, metabolic, pharmacogenetic, neuro-imagistic, and neuroendocrine …
Number of citations: 3 www.researchgate.net
AS Sokolova, DV Baranova, OI Yarovaya… - Russian Chemical …, 2019 - Springer
N-Heterocycle-containing (1S)-(+)-camphor-10-sulfonamide derivatives were synthesized. Their antiviral activity against the Ebola and Marburg viruses was estimated using a …
Number of citations: 26 link.springer.com
A Amin, H Dessouki, M Moustafa, M Ghoname - Chemical Papers, 2009 - degruyter.com
A spectrophotometric procedure for the determination of sertraline hydrochloride (Sert) and/or clidinium bromide (Clid) in bulk sample and in dosage forms was developed. The purpose …
Number of citations: 18 www.degruyter.com
X Chen, HY Liu, SL Niu, T Zhou, W Yuan… - European Journal of …, 2023 - Elsevier
Ischemic stroke (IS) is harmful to human health and social development, and there is no medicine available at present. To find the hit compound for treating ischemic stroke, we …
Number of citations: 1 www.sciencedirect.com
MD Wood, JJ Sahn, SF Martin - European Journal of Medicinal Chemistry, 2022 - Elsevier
Initially associated with cancer diagnosis and therapy, the sigma 2 receptor (σ 2 R) has recently been implicated in several disorders of the central nervous system (CNS). It remained a …
Number of citations: 3 www.sciencedirect.com

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